N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
CAS No.: 301176-60-3
Cat. No.: VC6972004
Molecular Formula: C19H17BrN2O3S
Molecular Weight: 433.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301176-60-3 |
|---|---|
| Molecular Formula | C19H17BrN2O3S |
| Molecular Weight | 433.32 |
| IUPAC Name | N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C19H17BrN2O3S/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
| Standard InChI Key | LNRQJWXGFRFHKS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Introduction
Molecular Identification and Structural Features
N-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide (CAS RN 301176-60-3) is a thiazole derivative characterized by a 1,3-thiazol-2-yl core substituted with a 4-bromobenzyl group at position 5 and an acetamide-linked 4-methoxyphenoxy moiety at position 2 . Its molecular formula is C₁₉H₁₇BrN₂O₃S, with an average molecular mass of 433.32 g/mol and a monoisotopic mass of 432.014326 Da .
Structural Analysis
The compound’s architecture combines three pharmacophoric elements:
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1,3-Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity in drug candidates.
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4-Bromobenzyl group: Introduces hydrophobicity and halogen-bonding potential, often critical for target engagement in enzyme inhibition .
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4-Methoxyphenoxy-acetamide chain: Provides hydrogen-bonding sites via the methoxy oxygen and amide groups, facilitating interactions with biological targets like kinases or GPCRs .
| Intermediate | Molecular Formula | Role in Synthesis |
|---|---|---|
| 2-Amino-5-(4-bromobenzyl)thiazole | C₁₀H₈BrN₂S | Thiazole core precursor |
| 2-(4-Methoxyphenoxy)acetyl chloride | C₉H₈ClO₃ | Acetamide chain donor |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the bromobenzyl and methoxyphenyl groups; likely soluble in DMSO or dichloromethane (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
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Stability: The thiazole ring and acetamide bond suggest stability under acidic conditions but potential hydrolysis in strong bases.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹, amide), C=O stretch (~1680 cm⁻¹), and C–Br vibration (~600 cm⁻¹) .
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NMR:
| Parameter | Value | Method of Estimation |
|---|---|---|
| LogP | 3.8 ± 0.2 | ChemAxon |
| Plasma Protein Binding | 89% | QSAR Modeling |
| CYP3A4 Inhibition | Low | SwissADME |
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